Sarcosine, [glycine 1-14C]
Overview
Description
Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative found in muscles and other body tissues. It is an intermediate and byproduct in the synthesis and degradation of glycine. The compound Sarcosine, [glycine 1-14C], is a radiolabeled form of sarcosine where the glycine moiety is labeled with carbon-14, a radioactive isotope. This labeling allows for the tracking and study of sarcosine’s metabolic pathways and interactions within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarcosine can be synthesized through the reaction of chloroacetic acid with methylamine. The reaction proceeds as follows:
ClCH2COOH+CH3NH2→CH3NHCH2COOH+HCl
This reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to optimize yield .
Industrial Production Methods: In industrial settings, sarcosine is produced through the methylation of glycine using formaldehyde and hydrogen in the presence of a catalyst. This method is efficient and scalable for large-scale production .
Types of Reactions:
Oxidation: Sarcosine can be oxidized to glycine by the enzyme sarcosine dehydrogenase. This reaction involves the removal of a methyl group and the addition of a hydroxyl group.
Reduction: Sarcosine can undergo reduction reactions, although these are less common in biological systems.
Substitution: Sarcosine can participate in substitution reactions, particularly in the formation of derivatives for various applications
Common Reagents and Conditions:
Oxidation: Common reagents include sarcosine oxidase and other oxidative enzymes. Conditions typically involve physiological pH and temperature.
Substitution: Reagents such as alkyl halides can be used for substitution reactions, often under basic conditions to facilitate nucleophilic attack.
Major Products:
Oxidation: The major product is glycine.
Substitution: Depending on the substituent, various N-alkylated glycine derivatives can be formed.
Scientific Research Applications
Sarcosine, [glycine 1-14C], has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of glycine and sarcosine metabolism.
Biology: Helps in studying the role of sarcosine in cellular processes and its conversion to glycine.
Medicine: Investigated as a potential biomarker for prostate cancer. .
Industry: Utilized in the production of biodegradable surfactants and as a reagent in organic synthesis
Mechanism of Action
Sarcosine exerts its effects primarily through its role as an inhibitor of the glycine transporter-1. By inhibiting this transporter, sarcosine increases the concentration of glycine in the synaptic cleft, thereby enhancing glycine-mediated neurotransmission through the N-methyl-D-aspartate (NMDA) receptor. This mechanism is particularly relevant in the context of neurological disorders such as schizophrenia .
Comparison with Similar Compounds
Sarcosine is similar to other amino acid derivatives such as:
Dimethylglycine: Another derivative of glycine with two methyl groups.
Betaine (Trimethylglycine): Contains three methyl groups and is involved in methylation reactions in the body.
Creatine: A compound related to sarcosine that plays a crucial role in energy storage and supply in muscles
Uniqueness: Sarcosine’s role as a glycine transporter-1 inhibitor and its potential as a biomarker for prostate cancer distinguish it from other similar compounds. Its ability to modulate NMDA receptor activity also sets it apart in the context of neurological research .
Properties
IUPAC Name |
2-(methylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i3+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKKLYZXJSNPZ-YZRHJBSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[14C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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